molecular formula C12H12FNOS B11733236 2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)phenol

2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)phenol

Cat. No.: B11733236
M. Wt: 237.30 g/mol
InChI Key: GDQGKVUIFBPQAM-UHFFFAOYSA-N
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Description

2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)phenol is an organic compound that features a phenol group, an amino group, and a fluorinated thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluorothiophene-2-carbaldehyde and 2-aminomethylphenol.

    Condensation Reaction: The aldehyde group of 5-fluorothiophene-2-carbaldehyde reacts with the amino group of 2-aminomethylphenol under acidic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)phenol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for use in organic semiconductors and other advanced materials.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the fluorinated thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(5-Fluorophenyl)methyl]amino}methyl)phenol
  • 2-({[(5-Chlorothiophen-2-yl)methyl]amino}methyl)phenol
  • 2-({[(5-Bromothiophen-2-yl)methyl]amino}methyl)phenol

Uniqueness

2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)phenol is unique due to the presence of the fluorinated thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H12FNOS

Molecular Weight

237.30 g/mol

IUPAC Name

2-[[(5-fluorothiophen-2-yl)methylamino]methyl]phenol

InChI

InChI=1S/C12H12FNOS/c13-12-6-5-10(16-12)8-14-7-9-3-1-2-4-11(9)15/h1-6,14-15H,7-8H2

InChI Key

GDQGKVUIFBPQAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CC=C(S2)F)O

Origin of Product

United States

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